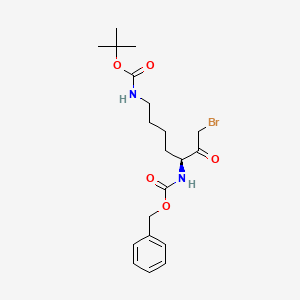
(S)-tert-butyl 5-(benzyloxycarbonylamino)-7-bromo-6-oxoheptylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, a ketone group, and two carbamate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Ketone Formation: The ketone group is introduced via oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Carbamate Formation: The carbamate groups are formed by reacting the intermediate compound with tert-butyl chloroformate and benzylamine under basic conditions.
Industrial Production Methods
Industrial production of Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones reagent, potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and cyanides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and carbamate groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Benzyl tert-butyl (7-chloro-6-oxoheptane-1,5-diyl)(S)-dicarbamate
- Benzyl tert-butyl (7-fluoro-6-oxoheptane-1,5-diyl)(S)-dicarbamate
- Benzyl tert-butyl (7-iodo-6-oxoheptane-1,5-diyl)(S)-dicarbamate
Uniqueness
Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs
特性
分子式 |
C20H29BrN2O5 |
|---|---|
分子量 |
457.4 g/mol |
IUPAC名 |
benzyl N-[(3S)-1-bromo-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoheptan-3-yl]carbamate |
InChI |
InChI=1S/C20H29BrN2O5/c1-20(2,3)28-18(25)22-12-8-7-11-16(17(24)13-21)23-19(26)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,22,25)(H,23,26)/t16-/m0/s1 |
InChIキー |
REQTUEOHECNHGE-INIZCTEOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


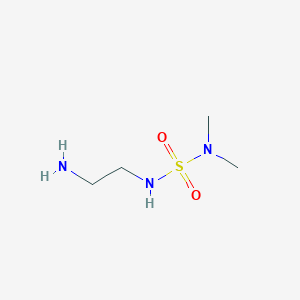

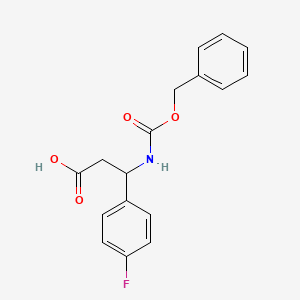
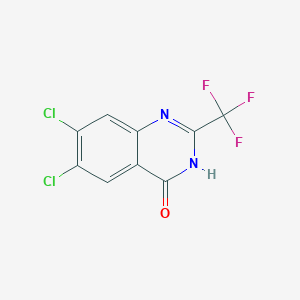

![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)
![Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)
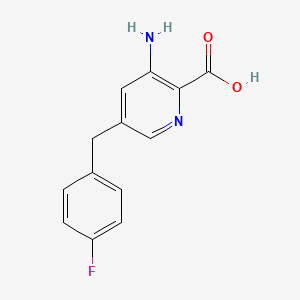
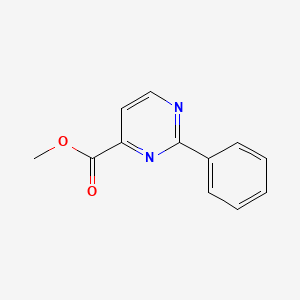
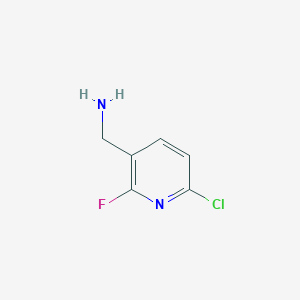
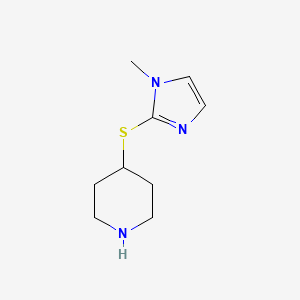

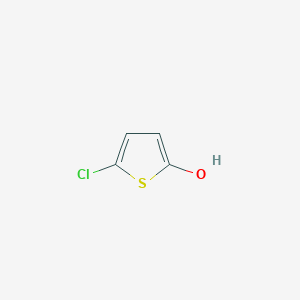
![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
